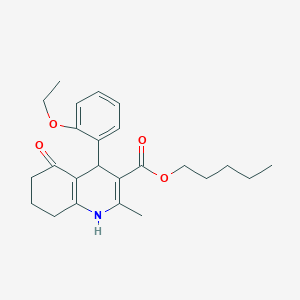![molecular formula C26H18N2O7S B5057716 [4-[Benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate](/img/structure/B5057716.png)
[4-[Benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate: is a complex organic compound characterized by its unique structural features. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzoyl group attached to a phenyl ring, which is further connected to a sulfonylamino group and a nitrophenyl group, culminating in a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[Benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Esterification: The formation of the benzoate ester, usually by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.
Substitution: The benzoyl and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Aminophenyl derivatives: Formed by reduction of the nitro group.
Substituted benzoates: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme kinetics and mechanisms.
Protein Labeling: Used in bioconjugation techniques to label proteins for imaging and tracking.
Medicine:
Drug Development: Explored as a potential drug candidate for its biological activity.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Incorporated into formulations for its therapeutic potential.
Mechanism of Action
The mechanism of action of [4-[Benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, inducing conformational changes that affect function.
Comparison with Similar Compounds
[4-[Benzoyl-(4-nitrophenyl)sulfonylamino]phenyl] benzoate: Similar structure but with a different position of the nitro group.
[4-[Benzoyl-(3-aminophenyl)sulfonylamino]phenyl] benzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness:
Structural Features: The specific arrangement of the benzoyl, nitrophenyl, and sulfonylamino groups in [4-[Benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate imparts unique chemical properties and reactivity.
Biological Activity: The presence of the nitro group can significantly influence the compound’s biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
[4-[benzoyl-(3-nitrophenyl)sulfonylamino]phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O7S/c29-25(19-8-3-1-4-9-19)27(36(33,34)24-13-7-12-22(18-24)28(31)32)21-14-16-23(17-15-21)35-26(30)20-10-5-2-6-11-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOOCKDBVMRKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
acetate](/img/structure/B5057638.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(2-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5057651.png)
![2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)DIAZEN-1-YL]-1-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5057655.png)
![3,6-Bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B5057660.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5057679.png)
![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B5057680.png)
![ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)
![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)

![3-allyl-5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057722.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol](/img/structure/B5057736.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)
